Uracil-5,6-D2

Overview

Description

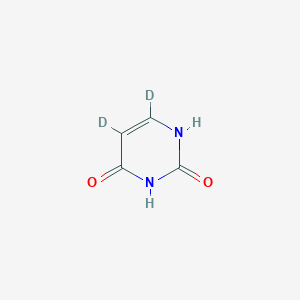

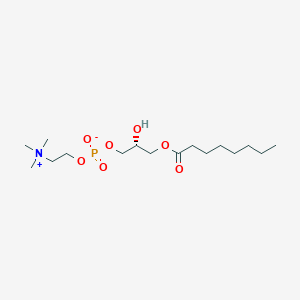

Uracil-5,6-D2 is a pyrimidine nucleobase found in both RNA and DNA that can be used as an isotopically labeled precursor . It has a molecular formula of C4H2D2N2O2 .

Synthesis Analysis

The synthesis of Uracil-5,6-D2 involves reaction conditions with hydrogen, water-d2, and palladium on activated charcoal at 160 degrees for 24 hours .Molecular Structure Analysis

Uracil-5,6-D2 has a molecular weight of 114.10 g/mol . Its molecular formula is C4H4N2O2 . The InChI is InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H, (H2,5,6,7,8)/i1D,2D .Chemical Reactions Analysis

Uracil-5,6-D2 is involved in reactions with hydrogen, water-d2, and palladium on activated charcoal .Physical And Chemical Properties Analysis

Uracil-5,6-D2 has a molecular weight of 114.10 g/mol . It is recommended to store it at room temperature away from light and moisture .Scientific Research Applications

DNA Radiosensitization

Uracil derivatives, such as Uracil-5,6-D2, have potential applications in cancer radiotherapy. Studies suggest that when these derivatives are incorporated into genomic DNA, they can sensitize the DNA to dissociate upon reaction with hydrated electrons. This property makes them potential radiosensitizers in cancer treatment. Calculations and experiments indicate that the efficiency of these sensitizers is dependent on the electron-withdrawing power of the uracil substituent and the strength of the chemical bond between the substituent and uracil residue (Chomicz et al., 2013).

Inhibitor of Replicative DNA Synthesis

Some uracil derivatives act as inhibitors of replicative DNA synthesis. For instance, 6-(p-Hydroxyphenylhydrazino)-uracil selectively blocks replicative DNA synthesis by inhibiting DNA polymerase III. Structural studies of such compounds provide insights into their mechanism of action, which is crucial for developing antimicrobial agents (Coulter & Cozzarelli, 1975).

Antineoplastic Agent

Uracil and its derivatives have been used as antineoplastic agents in treating various human cancers, including breast, prostate, and liver cancer. Detailed characterizations of these molecules have been performed using spectroscopic and computational methods, providing insights into their molecular features and potential therapeutic applications (Kumar et al., 2023).

Biological Activity and Applications

Research on uracil derivatives has highlighted their wide array of biological activities, including antiviral, anti-tumor, herbicidal, insecticidal, and bactericidal properties. Modifications of the uracil structure have led to derivatives with improved pharmacological properties, such as increased bioactivity, selectivity, and lower toxicity (Pałasz & Cież, 2015).

Synthesis and Molecular Studies

Studies on uracil derivatives also include the synthesis of novel analogues and exploration of their molecular properties. This research contributes to the understanding of uracil's chemical behavior and potential applications in various fields, including medicinal chemistry and biology (Bhuyan et al., 1998).

Safety and Hazards

Future Directions

Uracil-5,6-D2 is a valuable research tool, particularly in the field of nucleic acid research . It is available for purchase from several suppliers . As a stable isotope-labelled compound, it has potential for use in a variety of research applications .

Relevant Papers Several papers have been published on uracil and its derivatives. For instance, one paper discusses the detection of genomic uracil patterns . Another paper discusses the toxicity of 5-fluorouracil, a uracil derivative . These papers provide valuable insights into the biological roles and potential applications of uracil and its derivatives.

properties

IUPAC Name |

5,6-dideuterio-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1D,2D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-QDNHWIQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(NC(=O)NC1=O)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uracil-5,6-D2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

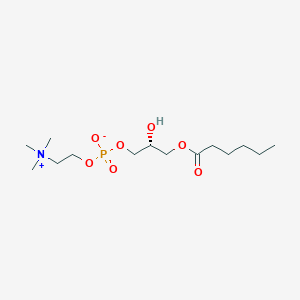

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)

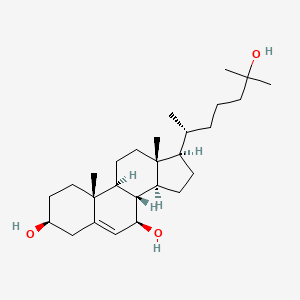

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)

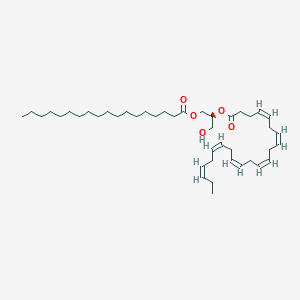

![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)

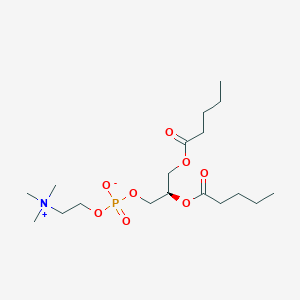

![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B3044066.png)

![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)